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molecular formula C8H9ClN2O3 B8400120 Methyl-6-amino-5-chloro-2-methoxypyridine-3-carboxylate CAS No. 149539-82-2

Methyl-6-amino-5-chloro-2-methoxypyridine-3-carboxylate

Cat. No. B8400120
M. Wt: 216.62 g/mol
InChI Key: VBEVFPZBAJDUAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05696129

Procedure details

A solution of methyl-6-amino-5-chloro-2-methoxypyridine-3-carboxylate (0.32 g) in MeOH (5 mL) was treated with 2.5N NaOH (0.6 mL) and H2O (5 mL) and the reaction stirred at room temperature until the reaction was complete by TLC. The MeOH was removed by rotary evaporation and the residue carefully acidified with 5N HCl to give the title compound which was collected and dried (0.15 g).
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:6]([O:13][CH3:14])=[N:7][C:8]([NH2:12])=[C:9]([Cl:11])[CH:10]=1)=[O:4].[OH-].[Na+].O>CO>[NH2:12][C:8]1[N:7]=[C:6]([O:13][CH3:14])[C:5]([C:3]([OH:4])=[O:2])=[CH:10][C:9]=1[Cl:11] |f:1.2|

Inputs

Step One
Name
Quantity
0.32 g
Type
reactant
Smiles
COC(=O)C=1C(=NC(=C(C1)Cl)N)OC
Name
Quantity
0.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
reactant
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at room temperature until the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The MeOH was removed by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C(=N1)OC)C(=O)O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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